molecular formula C21H19N3O4 B5053381 2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione CAS No. 5669-13-6

2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione

Cat. No.: B5053381
CAS No.: 5669-13-6
M. Wt: 377.4 g/mol
InChI Key: FNIRMOZQRJAJFJ-UHFFFAOYSA-N
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Description

2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an indene-1,3-dione core with a piperazine ring substituted with a 4-nitrophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione typically involves the reaction of indene-1,3-dione with 4-(4-nitrophenyl)piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of larger quantities, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride or catalytic hydrogenation for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are tailored to the specific type of reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro-oxide derivatives, reduction may produce amino derivatives, and substitution reactions can result in a variety of substituted products depending on the nucleophile or electrophile used .

Scientific Research Applications

2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the function of enzymes, receptors, or other proteins. The nitrophenyl and piperazine moieties play a crucial role in its binding affinity and specificity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Nitrophenyl)piperazin-1-yl]ethanone
  • 2-[1-[4-(4-Bromophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione
  • 2-[1-[4-(4-Chlorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione

Uniqueness

2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione is unique due to the presence of both the indene-1,3-dione core and the 4-nitrophenyl-piperazine moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds .

Properties

IUPAC Name

2-[1-[4-(4-nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-14(19-20(25)17-4-2-3-5-18(17)21(19)26)22-10-12-23(13-11-22)15-6-8-16(9-7-15)24(27)28/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIRMOZQRJAJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386347
Record name 2-[1-[4-(4-nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5669-13-6
Record name 2-[1-[4-(4-nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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